molecular formula C15H12N2O2 B1417610 2-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 56071-04-6

2-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B1417610
CAS RN: 56071-04-6
M. Wt: 252.27 g/mol
InChI Key: DUQSFLFKFAGWIS-UHFFFAOYSA-N
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Description

“2-(3-methoxyphenyl)quinazolin-4(3H)-one” is a member of the class of quinazolines. It is a quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The molecular formula is C15H13N3O and it has an average mass of 251.289 .


Molecular Structure Analysis

The molecular structure of “2-(3-methoxyphenyl)quinazolin-4(3H)-one” includes a quinazoline core which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The InChI string is InChI=1S/C15H13N3O/c1-19-12-6-4-5-11 (9-12)18-15-13-7-2-3-8-14 (13)16-10-17-15/h2-10H,1H3, (H,16,17,18) .

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives, including 2-(3-methoxyphenyl)quinazolin-4(3H)-one, are significant in medicinal chemistry for their broad spectrum of biological activities. These compounds are integral in the development of novel medicinal agents due to their stability and the ease with which bioactive moieties can be introduced to the quinazoline nucleus. Research has revealed their antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in their development as drugs, highlighting the need for further research to enhance their bioavailability and combat antibiotic resistance (Tiwary et al., 2016).

Anticancer Properties

Quinazoline derivatives have been extensively investigated for their anticancer properties. They are known to inhibit EGFR, a protein that plays a crucial role in cancer cell proliferation. The versatility of quinazoline structures allows for the targeting of a wide range of therapeutic proteins beyond EGFR, including histone deacetylase, Nox, and various metabolic pathways. This structural diversity underlines the potential of quinazoline derivatives in the development of novel anticancer drugs, with several patents approved for their use as kinase inhibitors and for other targets, promising a rich field of study for new anticancer agents (Ravez et al., 2015).

Applications in Optoelectronics

Beyond their biomedical applications, quinazoline derivatives have been researched for their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. Quinazoline and pyrimidine rings are instrumental in fabricating materials with electroluminescent properties, highlighting their potential in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Synthetic Chemistry

In synthetic chemistry, quinazoline derivatives are of paramount importance due to their broad biological properties and potential applications. The last two decades have seen a surge in the significance of designing novel quinazolines, exploring new synthetic routes, and investigating their properties for potential applications. Eco-friendly, mild, and atom-efficient multi-component synthetic strategies have been developed for the synthesis of quinazolines, contributing to a better understanding and further research in this field (Faisal & Saeed, 2021).

properties

IUPAC Name

2-(3-methoxyphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQSFLFKFAGWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)quinazolin-4(3H)-one

Synthesis routes and methods I

Procedure details

p-Toluenesulfonic acid monohydrate (0.1 g, 0.3 mmol) was added to a solution of 2-aminobenzamide (30) (1.0 g, 7.3 mmol) and 3-methoxybenzaldehyde (34) (1.0 g, 7.3 mmol) in DMAC (20 ml). The mixture was stirred at room temperature for 2 h and then poured into ice water (200 ml). The precipitate was collected, washed with water, then dried and purified by column chromatography (silica gel-ethyl acetate/n-hexane) to afford 43 (70.0 mg, 4.0%) and 61 (1.7 g, 89.0%) as pale yellow powder.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
4%
Name
Yield
89%

Synthesis routes and methods II

Procedure details

According to the preparation of 42, 3-methoxybenzaldehyde (34) (1.0 g, 7.3 mmol) was used to afford 43 (1.7 g, 95.0%) as pale yellow needles.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
95%

Synthesis routes and methods III

Procedure details

2-Aminobenzamide (30) (1.0 g, 7.3 mmol) and 3-methoxybenzaldehyde (34) (1.0 g, 7.3 mmol) were heated with stirring in DMAC (20 ml) at 80° C. for 2 h and then poured into ice water (200 ml). The precipitate was collected, washed with water, then dried and purified by column chromatography (silica gel-ethyl acetate/n-hexane) to afford 43 (0.3 g, 15.0%) and 61 (1.4 g, 75.2%) as pale yellow powder. Yield, mp, and spectral data are given in Table 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
15%
Name
Yield
75.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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